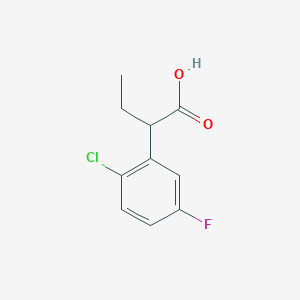
5,5-Dimethylhexane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylhexane-2-thiol is an organic compound with the molecular formula C8H18S It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom (-SH group) Thiols are known for their distinctive odors, often described as resembling that of garlic or rotten eggs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylhexane-2-thiol typically involves the introduction of a thiol group into a suitable precursor molecule. One common method is the reaction of 5,5-Dimethylhexan-2-one with hydrogen sulfide (H2S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired thiol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 5,5-Dimethylhexan-2-one in the presence of a sulfur source. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst type.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylhexane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like iodine (I2) to form 5,5-Dimethylhexane-2,2’-disulfide.
Reduction: Thiols can be reduced to form corresponding alkanes. this reaction is less common for this compound.
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed:
Oxidation: 5,5-Dimethylhexane-2,2’-disulfide
Substitution: Thioethers (e.g., 5,5-Dimethylhexane-2-thioether)
Scientific Research Applications
5,5-Dimethylhexane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions.
Medicine: Thiol compounds are explored for their potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5,5-Dimethylhexane-2-thiol involves its reactivity as a thiol. The sulfur atom in the thiol group is nucleophilic, allowing it to participate in various chemical reactions. In biological systems, thiols can undergo oxidation-reduction reactions, forming disulfides and playing a role in maintaining redox balance. The compound can also interact with metal ions, forming metal-thiol complexes that are important in enzymatic functions and signaling pathways.
Comparison with Similar Compounds
5,5-Dimethylhexane-2,4-dione: A diketone with similar structural features but different reactivity.
5,5-Dimethylhexane-2,2’-disulfide: The oxidized form of 5,5-Dimethylhexane-2-thiol.
2-Methyl-2-propanethiol: Another thiol with a similar structure but different alkyl groups.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. The presence of two methyl groups at the 5-position provides steric hindrance, affecting its chemical behavior compared to other thiols.
Properties
Molecular Formula |
C8H18S |
|---|---|
Molecular Weight |
146.30 g/mol |
IUPAC Name |
5,5-dimethylhexane-2-thiol |
InChI |
InChI=1S/C8H18S/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI Key |
NSWKJQSPSFYFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


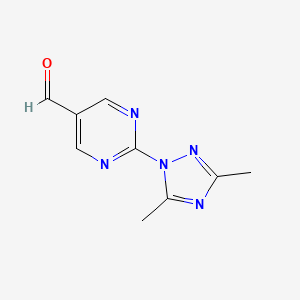
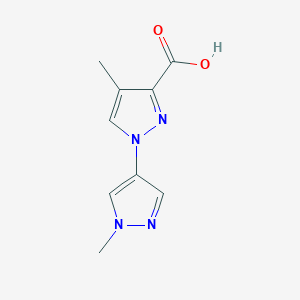
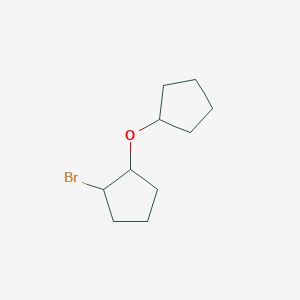
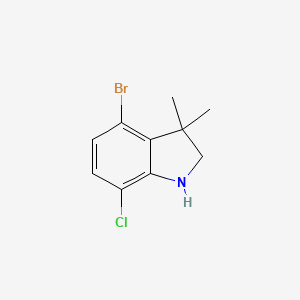


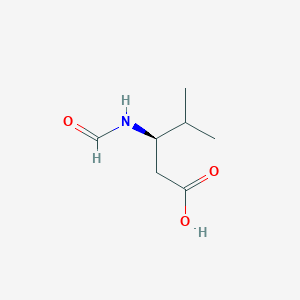
![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303871.png)
![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13303872.png)
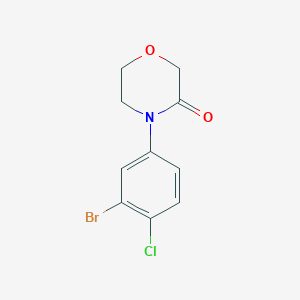
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
